1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Overview
Description
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59834. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Pyrazole carboxylic acids and their derivatives are pivotal in synthesizing heterocyclic compounds, which are essential in medicinal chemistry. The reactivity of these compounds makes them valuable building blocks for the synthesis of diverse heterocycles. For example, derivatives of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one have been extensively studied for their utility in generating a wide range of heterocyclic compounds, including pyrazolo-imidazoles and spiropyrans, under mild reaction conditions (Gomaa & Ali, 2020). This highlights the chemical versatility of pyrazole carboxylic acids in synthesizing complex molecules.
Biological Applications
Pyrazole derivatives have demonstrated significant biological activities, making them attractive targets for drug development. Pyrazole carboxylic acid derivatives, in particular, have shown a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. A comprehensive overview of these derivatives outlines their synthesis and diverse biological applications, underlining their importance in the development of new therapeutic agents (Cetin, 2020).
Antifungal and Antimicrobial Activities
The structural diversity of pyrazole derivatives contributes to their efficacy against various pathogens. For instance, specific compounds have shown potent antifungal activity against Fusarium oxysporum, a significant agricultural pathogen, indicating potential applications in crop protection and antifungal drug development (Kaddouri et al., 2022).
Mechanism of Action
Target of Action
It was found that a similar compound was docked with ampicillin-ctx-m-15, suggesting potential antimicrobial activity .
Mode of Action
The compound showed good binding interaction with the targeted amino acids, indicating that it may interact with its targets to exert its effects .
Result of Action
The compound’s interaction with its targets suggests it may have potential therapeutic effects .
Future Directions
The compound and its derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . In synthesis, it has been the building block for synthesizing different heterocyclic and bioactive compounds . This suggests that the compound could have potential applications in medicinal chemistry and drug design.
Biochemical Analysis
Biochemical Properties
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as ampicillin-CTX-M-15, exhibiting good binding interactions with targeted amino acids . The nature of these interactions involves hydrogen bonding and π-ring interactions, which stabilize the supramolecular assembly . These interactions are crucial for the compound’s biochemical activity and potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes and functions. Studies have shown that this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes and proteins can lead to changes in cellular signaling, potentially impacting processes such as cell growth, differentiation, and apoptosis . Additionally, the compound’s effects on gene expression may result in altered levels of specific proteins, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form hydrogen bonds and π-ring interactions with enzymes and proteins is a key aspect of its mechanism . These interactions can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways and cellular processes. Additionally, the compound’s influence on gene expression can result in changes in the levels of various proteins, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have provided insights into the compound’s effects on cellular processes, highlighting its potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, where specific dosages are required to achieve desired biochemical and therapeutic outcomes . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Animal studies have provided valuable data on the compound’s efficacy and safety, guiding its potential use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interactions with specific enzymes can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are essential for the compound’s therapeutic efficacy and its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . This localization is essential for the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-10(12(16)17)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFYEFAILLBNHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289207 | |
Record name | Antipyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-10-3 | |
Record name | Antipyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Antipyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.